molecular formula C19H21N3OS B2369691 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide CAS No. 1251609-90-1

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide

Cat. No. B2369691
CAS RN: 1251609-90-1
M. Wt: 339.46
InChI Key: MUKLGRLQTBZKQY-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazo[2,1-b]thiazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecule contains an imidazo[2,1-b]thiazole ring, which is a type of azole. Azoles are a class of five-membered nitrogen-containing heterocycles. In this case, the ring also contains a sulfur atom .


Chemical Reactions Analysis

Imidazo[2,1-b]thiazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents and their nature .

Scientific Research Applications

Synthesis and Derivative Exploration

Researchers have developed methods to synthesize azole derivatives, including thiazoles, which exhibit significant biological activities. The synthesis involves various chemical reactions that introduce different substituents, enhancing the compound's potential bioactivity (Tumosienė et al., 2012). Additionally, the construction of complex heterocyclic systems through addition-hydroamination reactions offers a versatile approach to access a wide range of substitution patterns, potentially applicable to derivatives similar to the compound (Giles et al., 2009).

Antimicrobial and Antitumor Applications

Various derivatives synthesized from related chemical structures have been studied for their antimicrobial and antitumor activities. Novel synthesis routes have led to the creation of heterocyclic compounds derived from similar precursors, showing significant inhibitory effects against different cancer cell lines, indicating potential applications in cancer therapy (Shams et al., 2010). These findings support the exploration of "3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide" in the context of anticancer research.

Unusual Coupling and Heterocyclic Transformations

The microwave-assisted synthesis of novel pyrido[3,2-f][1,4]thiazepines from related compounds demonstrates unusual coupling reactions and the potential for discovering new therapeutic agents with unique biological activities (Faty et al., 2011). This methodology could be applied to the synthesis and modification of "3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide," exploring its potential in drug development.

Future Directions

The study of imidazo[2,1-b]thiazoles and their derivatives is an active area of research, particularly in the development of new pharmaceuticals. Future research may reveal more about the properties and potential applications of this compound .

properties

IUPAC Name

3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(2-ethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-2-13-5-3-4-6-16(13)20-18(23)10-9-15-12-24-19-21-17(11-22(15)19)14-7-8-14/h3-6,11-12,14H,2,7-10H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKLGRLQTBZKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCC2=CSC3=NC(=CN23)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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